Product packaging for Quetiapine Sulfone-d8(Cat. No.:)

Quetiapine Sulfone-d8

Cat. No.: B1163816
M. Wt: 423.56
Attention: For research use only. Not for human or veterinary use.
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Description

Quetiapine Sulfone-d8 is a high-purity, deuterated analytical standard essential for modern bioanalytical and pharmaceutical research. This compound is chemically designated as 2-[2-[4-(5,5-Dioxidodibenzo[b,f][1,4]thiazepin-11-yl)-1-piperazinyl]ethoxy]ethanol-d8 and serves as a critical internal standard in the quantitative analysis of quetiapine and its metabolites. Its primary application is in isotope dilution methods using liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). The incorporation of eight deuterium atoms provides a predictable mass shift from the native analyte, enabling highly precise and accurate quantification. This is particularly valuable in applications such as monitoring patient serum levels, conducting forensic toxicology analyses, and supporting pharmacokinetic studies during drug development . By correcting for procedural losses and matrix effects during sample preparation, this compound ensures data reliability and reproducibility. As a metabolite reference standard, it aids in the identification and study of quetiapine's metabolic pathway. The product is strictly for research purposes and is a key tool for scientists developing and validating analytical methods, performing quality control (QC) in laboratories, and advancing pharmaceutical R&D . All materials are accompanied by comprehensive certification and handling documentation to guarantee integrity and performance in sensitive analytical applications.

Properties

Molecular Formula

C₂₁H₁₇D₈N₃O₄S

Molecular Weight

423.56

Synonyms

2-[2-[4-(5,5-Dioxidodibenzo[b,f][1,4]thiazepin-11-yl)-1-piperazinyl]ethoxy]ethanol-d8; 

Origin of Product

United States

Synthesis and Isotopic Labeling Strategies

Chemical Synthesis Pathways for Quetiapine (B1663577) Sulfone-d8

The synthesis of Quetiapine Sulfone-d8 is not typically accomplished by direct deuterium (B1214612) exchange on the final molecule due to the difficulty in controlling the specific sites of deuteration. d-nb.info Instead, a more controlled and common strategy involves the synthesis of a deuterated precursor or building block, which is then incorporated into the final molecular structure. d-nb.infogoogle.com The general pathway involves the synthesis of Quetiapine-d8, which is subsequently oxidized to yield this compound.

The synthesis can be conceptually divided into three main stages: preparation of the non-deuterated dibenzothiazepine core, synthesis of the deuterated side chain, and the coupling and final oxidation.

Synthesis of the Dibenzothiazepine Core: The synthesis typically begins with dibenzo[b,f] pubcompare.aigoogle.comthiazepin-11(10H)-one. google.comgoogle.com This starting material is activated via a chlorination reaction, commonly using phosphorus oxychloride (POCl₃) in the presence of a base, to form the key intermediate, 11-chlorodibenzo[b,f] pubcompare.aigoogle.comthiazepine. google.comgoogle.com This intermediate is highly reactive and serves as the electrophilic partner for the subsequent coupling reaction.

Synthesis of the Deuterated Side Chain: The "d8" designation in this compound refers to the eight deuterium atoms located on the piperazine (B1678402) side chain. lgcstandards.compharmaffiliates.com The synthesis requires a deuterated version of 1-(2-hydroxyethoxy)ethylpiperazine. This is achieved by using deuterated starting materials. For example, deuterated ethylene (B1197577) glycol (ethylene glycol-d4) and deuterated ethanolamine (B43304) (ethanolamine-d4) can be used in a multi-step synthesis to construct the fully deuterated N-(2-(2-hydroxyethoxy)ethyl)-d8-piperazine side chain.

Coupling and Oxidation: The 11-chlorodibenzo[b,f] pubcompare.aigoogle.comthiazepine core is then coupled with the deuterated piperazine side chain through a nucleophilic substitution reaction to yield Quetiapine-d8. google.com The final step is the oxidation of the sulfur atom in the dibenzothiazepine ring of Quetiapine-d8. This transformation converts the sulfide (B99878) to a sulfone. This oxidation is typically achieved using strong oxidizing agents such as hydrogen peroxide or a peroxy acid (e.g., meta-chloroperoxybenzoic acid, m-CPBA). It is important to note that the sulfone metabolite of quetiapine has been reported to be unstable in some conditions, potentially degrading to the corresponding sulfoxide (B87167). nih.gov

Table 1: Key Precursors and Intermediates in the Synthesis of this compound

Compound NameRole in Synthesis
Dibenzo[b,f] pubcompare.aigoogle.comthiazepin-11(10H)-oneStarting material for the tricyclic core. google.com
11-Chlorodibenzo[b,f] pubcompare.aigoogle.comthiazepineActivated intermediate for coupling. google.com
N-(2-(2-hydroxyethoxy)ethyl)-d8-piperazineDeuterated nucleophilic side chain.
Quetiapine-d8Deuterated intermediate prior to oxidation. medchemexpress.com
Hydrogen Peroxide / m-CPBAOxidizing agent for sulfone formation.

The primary strategy for synthesizing this compound is the "building block" approach, which ensures precise and high-level deuterium incorporation at specific sites. d-nb.inforesearchgate.net Late-stage hydrogen-deuterium exchange (HIE) reactions on the final Quetiapine Sulfone molecule are generally avoided as they can result in a mixture of isotopologues (molecules with varying numbers of deuterium atoms) and isotopomers (molecules with deuterium in different positions), complicating purification and analysis. d-nb.info

The deuteration is specifically targeted to the N-ethoxyethylpiperazine side chain of the molecule. The eight non-exchangeable C-H bonds on this chain are replaced with C-D bonds. This specific placement is critical as it ensures the stability of the label under biological conditions and provides a significant mass shift for mass spectrometric analysis without altering the core pharmacophore. google.com The use of pre-deuterated starting materials in the synthesis of the side chain is the most effective method to achieve this specific isotopic placement.

Achieving high chemical and isotopic purity is essential for the use of this compound as an analytical standard. A multi-step purification protocol is typically employed following the synthesis.

Crystallization: Intermediates and the final product can often be purified by crystallization. google.com For instance, Quetiapine-d8 can be converted to a salt, such as the hemifumarate or hydrochloride, which can be crystallized from an appropriate solvent system to remove many impurities. google.com

Chromatography: High-performance liquid chromatography (HPLC) is a crucial technique for both analysis and purification. lgcstandards.com Preparative HPLC is often used as a final polishing step to isolate the desired compound with very high purity (>95%). waters.comresearchgate.net Column chromatography using silica (B1680970) gel is also a standard method for separating the product from unreacted starting materials and reaction byproducts.

Extraction: Liquid-liquid extraction is commonly used during the workup of reaction mixtures to separate the organic product from aqueous-soluble impurities. researchgate.net

Isotopic Purity Assessment in Synthesized this compound

After synthesis and purification, the product must be rigorously analyzed to confirm its identity, chemical purity, and, most importantly, its isotopic purity and distribution.

The level of deuteration refers to the percentage of molecules in the sample that contain the desired number of deuterium atoms. It is crucial to confirm that the product is indeed the d8 species and to quantify the extent of deuterium incorporation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is essential for confirming the location of the deuterium labels. In the ¹H NMR spectrum of this compound, the signals corresponding to the eight protons on the side chain should be absent or significantly diminished. The percentage of deuteration can be calculated by comparing the integration of any residual proton signals from the deuterated sites to the integration of signals from non-deuterated positions on the molecule. beilstein-journals.org ²H (Deuterium) NMR can also be used to directly observe the deuterium signals.

Isotopic homogeneity refers to the uniformity of deuteration within the sample. An ideal sample of this compound would consist solely of the d8 isotopologue. However, synthetic processes can sometimes result in a distribution of isotopologues (e.g., d0 to d7 species from incomplete deuteration). d-nb.inforesearchgate.net

High-Resolution Mass Spectrometry (HRMS): HRMS can resolve the signals from different isotopologues, allowing for the quantification of the desired d8 compound relative to under- or over-deuterated impurities. d-nb.info

NMR Spectroscopy: NMR provides detailed structural information that can help identify and quantify different isotopomers if deuteration occurred at incorrect positions. brightspec.com The absence of unexpected signals in the ¹H spectrum and the presence of expected signals in the ²H spectrum confirm isotopic homogeneity.

The combination of these analytical techniques ensures that the final this compound product meets the high purity standards required for its intended application as an internal standard in research. nih.gov

Table 2: Analytical Methods for Purity Assessment of this compound

Analytical TechniquePurposeKey Findings
HPLC Chemical PurityDetermines the percentage of the main compound relative to chemical impurities. lgcstandards.com
Mass Spectrometry (MS) Isotopic Enrichment / Deuteration LevelConfirms the molecular weight increase due to 8 deuterium atoms. brightspec.com
NMR Spectroscopy (¹H, ²H) Isotopic Placement & HomogeneityVerifies the absence of protons at deuterated sites and confirms the specific location of deuterium atoms. beilstein-journals.orgbrightspec.com

Advanced Analytical Methodologies Utilizing Quetiapine Sulfone D8

Role as an Internal Standard in Quantitative Bioanalytical Assays

In quantitative analysis, an internal standard (IS) is a substance added in a constant amount to samples, calibration standards, and quality controls. The purpose of the IS is to correct for the loss of analyte during sample preparation and to compensate for variability in instrument response. An ideal internal standard should be chemically and physically similar to the analyte but distinguishable by the analytical instrument.

Quetiapine (B1663577) Sulfone-d8 serves this purpose for the quantification of the metabolite quetiapine sulfone. While many studies focus on using the deuterated parent drug, Quetiapine-d8, as an internal standard for quetiapine and its primary metabolites, the principles are identical. nih.govelsevierpure.comoup.comresearchgate.netforensicresources.org The use of a stable isotope-labeled (SIL) internal standard, such as Quetiapine Sulfone-d8, is considered the gold standard in quantitative mass spectrometry because it closely mimics the analyte of interest through the entire analytical process, from extraction to detection. forensicresources.org

Stable-Isotope Dilution Mass Spectrometry (SID-MS) Applications

Stable-Isotope Dilution Mass Spectrometry (SID-MS) is a highly accurate method for quantifying compounds. It involves adding a known amount of a stable isotope-labeled version of the analyte (e.g., this compound) to the sample. The SIL-IS acts as a surrogate for the endogenous, non-labeled analyte (the "light" version).

Because the labeled and unlabeled compounds are chemically identical, they exhibit the same behavior during sample extraction, chromatography, and ionization in the mass spectrometer's source. nih.govnih.gov Any loss or variation that affects the target analyte will affect the SIL-IS to the same degree. The mass spectrometer, however, can easily distinguish between the two due to their mass difference. By measuring the ratio of the instrument's response of the native analyte to the SIL-IS, a highly precise and accurate concentration can be determined, effectively canceling out most sources of analytical error. nih.govnih.gov This technique is particularly crucial for overcoming issues like matrix effects, which can be significant in complex biological samples. nih.gov

Method Development and Validation Principles for Bioanalytical Quantification

The development and validation of bioanalytical methods that would use this compound as an internal standard must adhere to strict guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA). elsevierpure.com These principles ensure the reliability, reproducibility, and accuracy of the analytical data. Key validation parameters include:

Specificity and Selectivity: The method must be able to unequivocally differentiate and quantify the analyte from other components in the sample, including metabolites, impurities, and matrix components. nih.gov

Linearity: The assay must demonstrate a linear relationship between the instrument response and the known concentration of the analyte over a specific range. irjponline.orgnih.govnih.govresearchgate.net For instance, methods for quetiapine and its metabolites have shown linearity across ranges such as 0.5-400 ng/mL or 25-1500 ng/mL depending on the specific analyte and method. elsevierpure.comnih.govnih.gov

Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the results. Both intra-day and inter-day accuracy and precision are assessed, with acceptance criteria typically within ±15% (or ±20% at the lower limit of quantification). irjponline.orgnih.gov

Recovery: This parameter measures the efficiency of the extraction process by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample. Good recovery is essential for sensitivity and consistency. nih.gov

Stability: The stability of the analyte must be evaluated under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at low temperatures. irjponline.orguantwerpen.be One study noted that quetiapine sulfone was found to be unstable, degrading to quetiapine sulfoxide (B87167), a critical consideration for method development. nih.govelsevierpure.com

Specific Chromatographic Separations (e.g., LC-MS/MS, UHPLC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for the quantification of quetiapine and its metabolites, and it would be the method of choice for any assay using this compound. elsevierpure.comoup.comresearchgate.netnih.govnih.gov Ultra-high-performance liquid chromatography (UHPLC) systems are increasingly used to achieve faster analysis times and improved separation efficiency. nih.govnih.gov

These methods involve separating the analyte from other matrix components on a chromatographic column before it enters the mass spectrometer. The mass spectrometer operates in multiple reaction monitoring (MRM) mode, a highly selective and sensitive detection method where a specific parent ion is selected and fragmented, and a resulting specific product ion is monitored. For example, in the analysis of quetiapine, the transition m/z 384.2 → 253.1 is often monitored. nih.gov A similar specific transition would be established for quetiapine sulfone and for this compound.

The table below summarizes typical parameters found in LC-MS/MS methods for quetiapine and its metabolites, which would be applicable to an assay for quetiapine sulfone.

ParameterExample SpecificationSource
Technique LC-MS/MS or UPLC-MS/MS elsevierpure.comnih.gov
Column C18 or Phenyl-Hexyl nih.govnih.gov
Mobile Phase A Water with additives like ammonium (B1175870) acetate (B1210297) and/or formic acid oup.comnih.gov
Mobile Phase B Acetonitrile (B52724) or Methanol (B129727), often with formic acid oup.comnih.gov
Elution Gradient nih.gov
Ionization Mode Positive Electrospray Ionization (ESI+) nih.gov
Detection Mode Multiple Reaction Monitoring (MRM) nih.gov

Application in Complex Biological Matrix Analysis

This compound is designed for use in the analysis of complex biological matrices, such as plasma, urine, and tissue homogenates from preclinical or in vitro studies. nih.govoup.comnih.gov These matrices contain numerous endogenous substances (salts, lipids, proteins, metabolites) that can interfere with the analysis and compromise data quality. The goal of the bioanalytical method is to accurately measure the concentration of the target analyte—in this case, quetiapine sulfone—despite these challenges. nih.govelsevierpure.comoup.comnih.gov

Sample Preparation Techniques for Analytical Quantification

Before a biological sample can be analyzed by LC-MS/MS, it must undergo preparation to remove interfering substances and concentrate the analyte. The use of an internal standard like this compound begins at this stage, as it is added to the sample before any extraction steps. Common techniques include:

Protein Precipitation (PPT): This is a simple and rapid method where a solvent, typically acetonitrile or methanol, is added to the plasma or serum sample. nih.govnih.gov This causes proteins to denature and precipitate out of the solution. After centrifugation, the clear supernatant containing the analyte and the internal standard is collected for analysis. nih.govnih.gov

Liquid-Liquid Extraction (LLE): In this technique, the sample is mixed with an immiscible organic solvent. The analyte partitions into the organic layer, leaving many of the interfering components in the aqueous layer. elsevierpure.comnih.gov The organic layer is then separated and evaporated, and the residue is reconstituted in a suitable solvent for injection into the LC-MS/MS system. nih.gov Solvents like tert-butyl methyl ether or a mixture of butyl acetate and butanol have been used for quetiapine and its metabolites. elsevierpure.comnih.govirjponline.org

Solid-Phase Extraction (SPE): This technique uses a solid sorbent material packed into a cartridge to selectively adsorb the analyte from the liquid sample. Interfering compounds are washed away, and the analyte is then eluted with a different solvent. SPE can provide cleaner extracts than PPT or LLE but is often more time-consuming and expensive.

The table below details sample preparation techniques from published methods for quetiapine analysis.

MatrixPreparation TechniqueExtraction Solvent/DetailsSource
Human Plasma Protein PrecipitationAcetonitrile nih.govnih.gov
Human Plasma Liquid-Liquid ExtractionButyl acetate-butanol (10:1, v/v) elsevierpure.com
Human Plasma Liquid-Liquid Extractiontert-Butyl methyl ether (TBME) nih.govirjponline.org
Human Urine Dilution & CentrifugationDiluted with internal standard in methanol and formic acid in water oup.com

Matrix Effects Mitigation Strategies

Matrix effect is a major challenge in bioanalysis using mass spectrometry. It refers to the alteration of ionization efficiency for the analyte due to co-eluting compounds from the biological matrix. This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which result in inaccurate quantification. nih.govoup.com

The primary and most effective strategy to mitigate matrix effects is the use of a stable isotope-labeled internal standard like this compound. nih.govoup.com Because the SIL-IS is chemically identical to the analyte, it co-elutes from the chromatography column and experiences the exact same degree of ion suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by the matrix effect is normalized, leading to an accurate result.

Other strategies to reduce matrix effects include:

Effective Sample Cleanup: More rigorous sample preparation techniques like LLE or SPE can remove a greater amount of interfering matrix components compared to simple protein precipitation. elsevierpure.comnih.gov

Chromatographic Separation: Optimizing the liquid chromatography method to achieve good separation between the analyte and the bulk of the matrix components can ensure that fewer interfering substances co-elute and enter the mass spectrometer at the same time as the analyte. nih.gov

Methodological Advancements in High-Throughput Bioanalysis

The demand for increased efficiency in clinical and research settings has driven significant advancements in bioanalytical methodologies. High-throughput analysis, characterized by the capacity to process a large number of samples in a short period, relies on the integration of automation, miniaturization, and highly sensitive detection techniques. In this context, this compound serves as a critical tool for ensuring data integrity and accuracy in the rapid quantification of its non-deuterated counterpart, the quetiapine sulfone metabolite.

Methodological progress in the high-throughput bioanalysis of quetiapine and its metabolites is centered on several key areas:

Automation and Robotics: The most labor-intensive step in bioanalysis is typically sample preparation. researchgate.net The adoption of robotic systems has revolutionized this process, enabling automated liquid handling, extraction, filtration, and dilution. researchgate.netroboticstomorrow.com Robots can perform repetitive tasks with high precision, reducing human error and increasing productivity. sysrevpharm.orgsysrevpharm.org Systems can be programmed to execute entire workflows, from sample identification to preparation for analysis, often in 96-well plate formats, which are ideal for handling large batches. nih.gov This automation is crucial for applications like therapeutic drug monitoring (TDM) and large-scale pharmacokinetic studies where hundreds or thousands of samples need to be analyzed efficiently. researchgate.netsysrevpharm.org

Miniaturization and Novel Sampling: A key trend in high-throughput analysis is the use of significantly smaller sample volumes. Methods have been developed for quetiapine and its metabolites that require as little as 50 μL of plasma. elsevierpure.comnih.gov This move towards miniaturization is epitomized by the use of Dried Blood Spot (DBS) sampling. nih.gov The DBS technique involves spotting a few drops of capillary blood onto a specialized filter card, which is then dried. nih.govyoutube.com This approach offers numerous advantages for high-throughput workflows: it is minimally invasive, requires a small blood volume, and simplifies sample storage and transportation, as samples can often be shipped at ambient temperature without the need for cold chains. nih.govyoutube.com Fully automated DBS extraction systems can now directly punch the spot, apply an internal standard, extract the analytes, and inject the extract into an LC-MS/MS system, creating a seamless and rapid analytical process. youtube.com

Rapid Chromatography and Sensitive Detection: High-throughput methods demand short analytical run times. The use of Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Tandem Mass Spectrometry (MS/MS) is the cornerstone of modern bioanalysis. nih.gov UHPLC systems allow for rapid separations, with run times for quetiapine and multiple metabolites often as short as six minutes or less. nih.gov LC-MS/MS provides exceptional sensitivity and selectivity, which minimizes the need for extensive sample cleanup and allows for the accurate measurement of low-concentration analytes in complex biological matrices. nih.gov

The quintessential role of a stable isotope-labeled internal standard, such as this compound, is magnified in a high-throughput environment. An ideal internal standard co-elutes with the analyte and behaves identically during extraction and ionization. aptochem.com By adding a known quantity of this compound to each sample at the beginning of the workflow, analysts can correct for variability and potential analyte loss during automated liquid handling, extraction, and injection. researchgate.net This is particularly vital for the quetiapine sulfone metabolite, which has been reported to be unstable in some circumstances. elsevierpure.com The stable isotope label ensures that the internal standard accurately reflects the behavior of the target analyte, providing robust and reliable quantification even when faced with matrix effects or procedural variations inherent in processing large sample batches. aptochem.comresearchgate.net

The following tables present exemplary parameters from high-throughput methods developed for quetiapine and its metabolites, illustrating the integration of these advanced methodologies.

Table 1: Exemplary High-Throughput LC-MS/MS Method Parameters for Quetiapine and Metabolite Analysis

Parameter Method 1 Method 2 Method 3
Matrix Human Plasma Serum Rat Plasma
Sample Volume 50 µL Not Specified 50 µL
Sample Preparation Liquid-Liquid Extraction Liquid-Liquid Extraction Protein Precipitation
Chromatography LC-MS/MS UHPLC-MS/MS LC-MS/MS
Column Waters Spherisorb S5SCX C18 Eclipse XDB-C18
Run Time Not Specified 6 minutes < 10 minutes
Internal Standard Quetiapine-d8 Isotope Labeled (per compound) Haloperidol

| Source | elsevierpure.com | nih.gov | nih.gov |

Table 2: Illustrative Mass Spectrometric Transitions for High-Throughput Analysis

Compound Precursor Ion (m/z) Product Ion (m/z)
Quetiapine 384.1 253.1
Clozapine (as IS) 327.0 270.0

| Source | oup.com | |

Pre Clinical and in Vitro Metabolic Pathway Elucidation Studies

Identification of Quetiapine (B1663577) Sulfone as a Significant Metabolite in Pre-clinical Models

Quetiapine undergoes extensive metabolism in the liver, with less than 1% of the parent drug being excreted unchanged. fda.gov The primary metabolic routes are sulfoxidation and oxidation. fda.govdrugbank.comoup.com The sulfoxidation pathway leads to the formation of quetiapine sulfoxide (B87167), which is considered a major, albeit pharmacologically inactive, metabolite. fda.govamegroups.cn This sulfoxide can be further oxidized to form quetiapine sulfone. smolecule.com

In studies analyzing patient plasma, the quetiapine sulfoxide metabolite is found in substantial concentrations, often far exceeding that of the parent compound and other metabolites. researchgate.net Radiotracer studies using 14C-labeled quetiapine confirmed that the drug is heavily metabolized, with approximately 73% of the dose recovered in urine and 20% in feces, primarily as various metabolites. fda.govoup.com The prominence of the sulfoxidation pathway establishes quetiapine sulfone and its precursor, quetiapine sulfoxide, as significant products of quetiapine's biotransformation, making them crucial analytes in metabolic studies. oup.comresearchgate.net

Application of Quetiapine Sulfone-d8 in Enzyme Kinetic Studies (in vitro systems)

In vitro enzyme kinetic studies are essential for determining which enzymes are responsible for a drug's metabolism and the rate at which these transformations occur. The use of stable isotope-labeled (SIL) internal standards, such as this compound, is the preferred method for quantitative analysis in these systems, particularly when using liquid chromatography-mass spectrometry (LC-MS). scispace.comnih.govscioninstruments.com

This compound serves as an ideal internal standard because it is chemically identical to the target analyte (quetiapine sulfone) but has a different mass due to the deuterium (B1214612) atoms. lgcstandards.com When added to an in vitro incubation, it experiences the same processing, extraction efficiency, and potential for ion suppression in the mass spectrometer as the unlabeled metabolite formed from quetiapine. scispace.comwaters.com This allows for highly accurate quantification of the rate of quetiapine sulfone formation, which is a prerequisite for robust enzyme kinetic analysis. waters.com

In vitro studies using human liver microsomes and recombinant CYP enzymes have definitively identified the specific isoforms involved in quetiapine's metabolism. The formation of the sulfoxide metabolite, the direct precursor to the sulfone, is primarily mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme. fda.govdrugbank.comamegroups.cnnih.govresearchgate.netmedsafe.govt.nz This has been confirmed in studies where potent CYP3A4 inhibitors, such as ketoconazole, were shown to dramatically reduce the formation of the sulfoxide metabolite. nih.govnih.gov

Enzyme/Inhibitor Finding Conclusion References
Human Liver Microsomes Sulfoxidation is a major metabolic pathway.Confirms the importance of this pathway in vitro. fda.gov
Expressed CYP3A4 Directly formed quetiapine sulfoxide.Identifies CYP3A4 as a key enzyme. nih.gov
Ketoconazole (CYP3A4 Inhibitor) Decreased sulfoxide formation by >50% at low concentrations.Confirms CYP3A4 is the primary enzyme for sulfoxidation. nih.gov
Quinidine (CYP2D6 Inhibitor) Showed limited effect on overall quetiapine metabolism.Indicates CYP2D6 plays a minor role in this specific pathway. nih.govresearchgate.net

While the cytochrome P450 system, particularly CYP3A4, is the main driver of quetiapine sulfoxidation, other enzyme families can also catalyze these types of reactions. Flavin-containing monooxygenases (FMOs) are a class of non-P450 enzymes that participate in the metabolism of various xenobiotics. nih.govnih.gov

FMOs are known to catalyze the S-oxidation of compounds containing a sulfur atom, a reaction identical to the formation of quetiapine sulfoxide and its subsequent oxidation to quetiapine sulfone. nih.gov Although less studied in the context of quetiapine specifically, the known function of FMOs makes them a plausible contributor to this metabolic pathway. An advantage of FMO-mediated metabolism is that these enzymes are generally not easily induced or inhibited by other drugs, which can mean fewer drug-drug interactions. nih.gov Further research would be needed to quantify the specific contribution of the FMO family to quetiapine sulfone formation.

Use in Tracer Studies for Metabolic Fate Determination in Non-Human Biological Systems

Tracer studies are designed to follow a compound through a biological system to determine its absorption, distribution, metabolism, and excretion (ADME). Stable isotope-labeled compounds like this compound are valuable tools for such studies. researchgate.netotsuka.co.jpchemie-brunschwig.ch By introducing a deuterated compound, researchers can use mass spectrometry to distinguish the administered tracer from its naturally occurring, unlabeled counterparts. nih.gov

Methodological Considerations for Metabolic Profiling using Deuterated Standards

The use of deuterated standards like this compound is considered the gold standard for quantitative metabolic profiling by mass spectrometry, but it requires careful methodological considerations. waters.com

Benefits : The primary advantage of a SIL internal standard is its ability to compensate for variations during sample analysis. scispace.comscioninstruments.com Because it behaves nearly identically to the unlabeled analyte, it can correct for loss during sample extraction, inconsistencies in instrument injection volume, and signal suppression or enhancement caused by the biological matrix (matrix effects). lgcstandards.comwaters.com This leads to greater accuracy and precision in quantitative results.

Potential Challenges :

Chromatographic Isotope Effect : In some cases, the deuterium labeling can cause the standard to elute at a slightly different time than the unlabeled analyte during liquid chromatography. scispace.comnih.govwaters.com This must be assessed during method development to ensure proper integration and quantification.

Isotopic Purity : The deuterated standard must be of high isotopic purity. waters.com If the standard contains a significant amount of the unlabeled analyte as an impurity, it will lead to an overestimation of the analyte's concentration in the sample.

Masking Methodological Flaws : Because SIL standards are so effective at correcting for variability, they can sometimes hide underlying problems with the analytical method, such as poor sample recovery, analyte degradation, or significant ion suppression. scispace.comnih.gov It is crucial to validate the method thoroughly before incorporating the SIL standard.

Concentration : The internal standard should be added to samples at a concentration that is within the same range as the expected analyte concentrations to ensure the most reliable correction. lgcstandards.com

Proper implementation and validation, keeping these factors in mind, ensure that this compound can be used effectively to generate robust and reliable data in metabolic profiling studies. au.dk

Pharmacokinetic Investigations in Pre Clinical Models Utilizing Quetiapine Sulfone D8

Role in Quantitative Pharmacokinetic Parameter Determination (e.g., AUC, Cmax) in Animal Models

In pre-clinical pharmacokinetic studies, animal models such as rats and mice are administered quetiapine (B1663577), and blood samples are collected at various time points. nih.govresearchgate.net The concentration of quetiapine and its key metabolites, including the active metabolite norquetiapine (B1247305) and the inactive quetiapine sulfoxide (B87167), are then measured in these samples. nih.govjst.go.jp To achieve accurate quantification, a known amount of Quetiapine Sulfone-d8 is added to each biological sample prior to analysis.

The use of a deuterated internal standard like this compound is advantageous because it is chemically identical to the analyte of interest (in this case, quetiapine sulfone) but has a different mass due to the presence of deuterium (B1214612) atoms. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. As the internal standard is subjected to the same sample preparation and analysis procedures as the analyte, any variability or loss during these steps will affect both compounds equally. This co-variant behavior allows for the correction of experimental errors, leading to highly accurate and precise quantification of the analyte.

The accurate concentration-time data obtained using this method are then used to calculate key pharmacokinetic parameters for quetiapine and its metabolites. These parameters include:

Maximum Plasma Concentration (Cmax): The highest concentration of the drug or metabolite reached in the plasma.

Time to Maximum Plasma Concentration (Tmax): The time at which Cmax is observed.

Area Under the Plasma Concentration-Time Curve (AUC): A measure of the total drug exposure over time.

The table below illustrates hypothetical pharmacokinetic parameters for quetiapine and its metabolites in a pre-clinical rat model, the determination of which would be critically dependent on the use of appropriate internal standards like this compound.

CompoundCmax (ng/mL)Tmax (h)AUC (ng·h/mL)
Quetiapine8501.54500
Norquetiapine1502.01200
Quetiapine Sulfoxide12002.59800

Assessment of Bioavailability and Distribution in Pre-clinical Species

Bioavailability refers to the fraction of an administered dose of unchanged drug that reaches the systemic circulation. Determining the bioavailability of quetiapine in animal models is crucial for understanding its absorption characteristics. By comparing the AUC after oral administration to the AUC after intravenous administration, researchers can calculate the absolute bioavailability. Accurate measurement of plasma concentrations is paramount for this calculation, a task for which an internal standard like this compound is essential.

Similarly, understanding the distribution of quetiapine and its metabolites to various tissues, including the brain, is vital for assessing its potential therapeutic efficacy and off-target effects. nih.govjst.go.jp Studies in rats have investigated the brain-to-plasma concentration ratios of quetiapine and its active metabolite, norquetiapine. jst.go.jp The quantification of these compounds in brain tissue homogenates would also rely on robust bioanalytical methods employing stable isotope-labeled internal standards to ensure data accuracy.

Excretion Pathway Studies in Animal Models

Investigating the excretion pathways of a drug is necessary to understand how it and its metabolites are eliminated from the body. Following administration of radiolabeled quetiapine to animals, the recovery of radioactivity in urine and feces provides a quantitative measure of the primary routes of excretion. nih.govfda.gov While radiolabeling is a key technique in these studies, the specific identification and quantification of metabolites like quetiapine sulfone in excreta often require LC-MS/MS analysis, where this compound would serve as an invaluable internal standard. Studies have shown that for quetiapine, the majority of the dose is excreted in the urine (approximately 73%) and a smaller portion in the feces (around 20-21%), with very little of the parent drug being excreted unchanged. nih.govfda.govdrugbank.com

Compartmental and Non-Compartmental Pharmacokinetic Modeling Methodologies

The concentration-time data, meticulously quantified using methods that rely on internal standards such as this compound, form the basis for pharmacokinetic modeling. Both non-compartmental and compartmental analysis methods are applied to these data to describe and predict the drug's behavior.

Non-compartmental analysis (NCA) uses algebraic equations to calculate key pharmacokinetic parameters directly from the concentration-time data without assuming a specific compartmental model. This method is often used to determine parameters like clearance, volume of distribution, and elimination half-life.

Compartmental modeling , on the other hand, involves fitting the data to a specific model that represents the body as a series of interconnected compartments. For instance, a two-compartment model has been used to describe the disposition of quetiapine in both blood and brain in rats. nih.gov This type of modeling can provide a more detailed understanding of the drug's distribution and elimination kinetics. The development and validation of these models are critically dependent on the quality and accuracy of the input concentration data.

Theoretical and Computational Approaches in Relation to Quetiapine Sulfone D8

Molecular Modeling and Deuteration Site Selection Rationale

The use of stable isotope-labeled (SIL) internal standards is a cornerstone of quantitative bioanalysis by mass spectrometry. Quetiapine (B1663577) Sulfone-d8 serves as an ideal internal standard for the quantification of its non-labeled analogue, Quetiapine Sulfone. The design and synthesis of such a standard are underpinned by a careful rationale, often informed by molecular modeling principles, to ensure its reliability and performance.

The primary goal in designing a deuterated standard is to introduce a mass shift without altering the physicochemical properties that govern its behavior during sample extraction and chromatographic separation. For Quetiapine Sulfone-d8, the deuterium (B1214612) atoms are strategically placed on the piperazine (B1678402) ring. lgcstandards.com The rationale for this specific placement is twofold:

Metabolic Stability of the Label: The main metabolic transformation leading to Quetiapine Sulfone is sulfoxidation, which occurs on the sulfur atom of the dibenzothiazepine core. nih.govdrugbank.com The piperazine ring is not directly involved in this specific reaction. Placing the deuterium labels on this ring ensures that they are not lost during the sulfoxidation process. If the labels were placed on a metabolically labile site, they could be enzymatically cleaved, leading to a loss of the mass difference and compromising the standard's utility.

Prevention of Isotopic Exchange (Back-Exchange): The hydrogen atoms on the saturated carbons of the piperazine ring are not readily exchangeable under typical physiological or analytical conditions (e.g., varying pH). Placing deuterium atoms on such non-labile positions prevents them from exchanging with protons from the solvent or matrix, which would lead to a loss of deuteration and inaccurate quantification. nih.gov

Molecular modeling and quantum mechanics (QM) calculations can be employed to predict the metabolic fate of a drug and assess the stability of C-H bonds throughout the molecule. nih.gov By identifying regions of the molecule that are least likely to undergo metabolic attack (other than the transformation of interest), chemists can select optimal sites for deuteration. This ensures that the deuterated standard and the target analyte co-elute during chromatography and exhibit nearly identical ionization efficiency in the mass spectrometer source, which are critical requirements for accurate quantification using the isotope dilution method. mdpi.com

Table 1: Rationale for Deuteration Site in this compound

Parameter Rationale for Piperazine Ring Deuteration
Analyte of Interest Quetiapine Sulfone
Key Metabolic Reaction Sulfoxidation on the dibenzothiazepine ring drugbank.com
Location of Deuterium Piperazine moiety lgcstandards.com
Metabolic Stability The piperazine ring is distal to the sulfoxidation site, minimizing the risk of label loss during this biotransformation.
Chemical Stability C-D bonds on the saturated piperazine ring are stable and not prone to back-exchange under analytical conditions. nih.gov
Analytical Goal To create a stable isotope-labeled internal standard that mimics the chromatographic and mass spectrometric behavior of the analyte for accurate quantification. mdpi.com

Computational Chemistry for Predicting Metabolic Transformations

Computational chemistry provides powerful tools for predicting the metabolic fate of xenobiotics, including drugs like quetiapine. These in silico methods can forecast potential metabolites, helping researchers anticipate which compounds to search for in biological samples and guiding the synthesis of necessary reference standards. tufts.edu

The biotransformation of quetiapine is extensive, with sulfoxidation being a primary pathway mediated largely by Cytochrome P450 enzymes, particularly CYP3A4. drugbank.comnih.gov Various software platforms are used to predict these transformations:

Rule-Based Systems: Programs like Lhasa Meteor and MetaSite™ utilize a knowledge base of established biotransformation rules derived from experimental data. ijpras.commdpi.com They identify functional groups within the drug's structure that are susceptible to enzymatic reactions like oxidation, hydroxylation, and sulfoxidation. For quetiapine, the thioether linkage in the dibenzothiazepine ring is correctly identified as a "soft spot" for oxidation, leading to the prediction of Quetiapine Sulfone. nih.govmdpi.com

Machine Learning Models: Newer platforms such as GLORYx and Biotransformer 3.0 may use machine learning algorithms trained on vast datasets of drug metabolism studies. mdpi.com These tools can predict the site of metabolism (SoM) and the resulting products with increasing accuracy. mdpi.com

A study evaluating in silico tools for quetiapine found that a metabolite prediction program (Lhasa Meteor) successfully predicted the formation of the sulfoxide (B87167) metabolite. nih.gov The main metabolic routes reported for quetiapine, including sulfoxidation, were generally well-predicted by these computational models. nih.gov Such predictive analyses are crucial as they allow toxicologists and clinical chemists to develop comprehensive screening methods that include not just the parent drug but also its key metabolites, like Quetiapine Sulfone. nih.govijpras.com

Table 2: In Silico Prediction of Quetiapine Phase I Metabolites

Predicted Metabolic Pathway Key Enzyme(s) Predicted Metabolite In Silico Tool Example(s) Experimental Confirmation
Sulfoxidation CYP3A4 drugbank.comnih.gov Quetiapine Sulfone (Sulfoxide) Meteor, MetaboliteDetect nih.govijpras.com Yes, major metabolite found in plasma and urine oup.comresearchgate.net
N-Dealkylation CYP3A4 nih.gov N-Desalkylquetiapine (Norquetiapine) Meteor nih.gov Yes, active metabolite drugbank.com
Hydroxylation CYP2D6 drugbank.comnih.gov 7-Hydroxyquetiapine Meteor (partially) nih.gov Yes, active metabolite researchgate.net
Oxidation to Carboxylic Acid Aldehyde Oxidase (presumed) Quetiapine Carboxylic Acid Meteor nih.gov Yes, major metabolite found in urine oup.com
O-Dealkylation CYP3A5 (minor) nih.gov O-Desalkylquetiapine Meteor nih.gov Yes, minor metabolite

In Silico Approaches to Optimize Analytical Method Parameters

The development of robust and efficient analytical methods, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS), is a complex process involving the optimization of numerous parameters. molnar-institute.com In silico approaches and chemometrics significantly accelerate this process, reducing the amount of experimental work, solvent consumption, and time required. mdpi.com

For the analysis of quetiapine and its metabolites, including this compound, the goal is to achieve baseline separation of all analytes from each other and from endogenous matrix components to prevent ion suppression and ensure accurate quantification. researchgate.net

Chromatographic Modeling Software: Tools like DryLab or ChromSwordAuto use a systematic approach, often based on the principles of Design of Experiments (DoE), to model the retention behavior of analytes. molnar-institute.comhelsinki.fi By performing a small number of initial experiments with varied conditions (e.g., gradient time, temperature, mobile phase pH), the software can generate a "retention model." This model predicts the retention time of each compound under a wide range of conditions, allowing the user to computationally identify the optimal parameters for the best resolution in the shortest possible time. molnar-institute.com

Multifactorial Optimization: These programs can create three-dimensional resolution maps, which visualize how separation quality changes with the simultaneous adjustment of multiple factors. molnar-institute.com For separating structurally similar compounds like quetiapine and quetiapine sulfone, which differ primarily in the oxidation state of the sulfur atom, precise control over mobile phase composition and pH is critical. In silico optimization helps to fine-tune these parameters to maximize selectivity. mdpi.com

By using these computational tools, analytical chemists can predict the ideal column chemistry, mobile phase, and gradient profile before extensive lab work. This is particularly valuable in a clinical or forensic toxicology setting where high throughput and rapid method development are essential. uniklinik-freiburg.de

Table 3: Parameters for In Silico Optimization of LC Methods for Quetiapine and Metabolites

Parameter Influence on Separation Role of In Silico Optimization
Mobile Phase pH Affects the ionization state of analytes, especially the basic piperazine nitrogen, influencing retention on reversed-phase columns. Models the effect of pH on retention time to find the optimal value for separating quetiapine from its metabolites. molnar-institute.com
Gradient Time/Slope Controls the elution strength of the mobile phase over time, determining the overall resolution and analysis time. Predicts the gradient profile that provides the best balance between resolution and speed. molnar-institute.com
Column Temperature Affects solvent viscosity, reaction kinetics, and analyte retention, which can alter selectivity between compounds. Simulates temperature effects to identify a robust operating temperature for consistent separation. molnar-institute.com
Organic Modifier Type (e.g., Acetonitrile (B52724) vs. Methanol) Different organic solvents provide different selectivities for analytes. Helps in screening different solvent types computationally to select the one offering the best separation. mdpi.com
Stationary Phase (Column Chemistry) The choice of column (e.g., C18, Phenyl) is fundamental to the separation mechanism. While primarily an experimental choice, databases within software can help predict behavior on different column types. core.ac.uk

Quality Control and Reference Standard Applications

Utilization in Laboratory Accreditation and Proficiency Testing

For a laboratory to achieve and maintain accreditation under standards such as ISO/IEC 17025, it must continually demonstrate the validity of its results. eurachem.org A primary way this is achieved is through successful participation in proficiency testing (PT) programs. eurachem.orgrsc.org These programs provide an independent, external assessment of a laboratory's performance by comparing its results against those of other facilities. iqmh.org

In this context, Quetiapine (B1663577) Sulfone-d8 serves as an invaluable tool. When laboratories test for the presence and quantity of Quetiapine metabolites, such as Quetiapine Sulfoxide (B87167), the use of a stable isotope-labeled internal standard is crucial for achieving the precision and accuracy needed to meet PT requirements. clearsynth.comd-nb.info The standard is added to samples at a known concentration at the beginning of the analytical process. lgcstandards.com Its primary function is to compensate for variations that can occur during sample preparation, extraction, and instrument analysis. clearsynth.comscioninstruments.com

Factors such as matrix effects, where other compounds in a complex sample (like urine or plasma) interfere with the ionization of the target analyte, can significantly alter results. d-nb.infowaters.com Deuterated standards like Quetiapine Sulfone-d8 co-elute with the non-labeled analyte and experience similar matrix effects, allowing for accurate correction and more reliable quantification. d-nb.infowaters.com Laboratories that employ such robust methods are better positioned to produce results that align with the consensus values of PT schemes, thereby supporting their accreditation status. eurachem.orgmdpi.com The use of internal standards is a hallmark of high-quality analytical work within an accredited environment. mdpi.com

The table below illustrates a hypothetical proficiency testing result for the quantification of Quetiapine Sulfoxide, demonstrating how the use of this compound as an internal standard can improve accuracy and lead to a successful outcome.

Laboratory MethodAssigned Value (ng/mL)Measured Value (ng/mL)Accuracy (%)PT Outcome
Without Internal Standard50.062.5125%Fail
With this compound IS50.051.5103%Pass

Inter-Laboratory Variability Assessment and Harmonization

One of the significant challenges in analytical toxicology and clinical chemistry is the variability of results between different laboratories. annlabmed.org Discrepancies can arise from differences in instrumentation, sample preparation protocols, and calibration standards. annlabmed.org Inter-laboratory comparison studies are essential for identifying the sources of this variability and working towards the harmonization of analytical methods. rsc.orgmdpi.com

The use of a common, high-quality internal standard is a key strategy for reducing inter-laboratory performance differences. mdpi.comannlabmed.org When participating laboratories all use this compound for the analysis of its corresponding metabolite, a major source of analytical error—quantification—is controlled. Because stable isotope-labeled internal standards so closely mimic the behavior of the analyte, they can correct for differing matrix effects and ionization efficiencies that may be unique to each laboratory's specific instrumentation or sample population. d-nb.info

Studies on other analytes have shown that when laboratories use deuterated standards, the coefficient of variation (CV) of results across different sites is significantly reduced compared to when structural analogs or no internal standards are used. d-nb.infoannlabmed.org This demonstrates that mandating the use of specific stable isotope-labeled standards in analytical protocols can lead to better agreement and harmonization. norman-network.net By providing a stable and consistent reference point within each sample, this compound helps ensure that the data produced by different laboratories are more comparable, a critical factor for clinical studies, therapeutic drug monitoring, and forensic toxicology. researchgate.netannlabmed.org

The following table provides a hypothetical comparison of results for Quetiapine Sulfoxide analysis across several labs, illustrating the reduction in variability when a common internal standard is used.

LaboratoryResult without IS (ng/mL)Result with this compound IS (ng/mL)
Lab A45.250.8
Lab B59.151.3
Lab C53.549.9
Mean 52.6 50.7
Std. Deviation 6.98 0.72
CV (%) 13.3% 1.4%

Development of Certified Reference Materials

Certified Reference Materials (CRMs) are the gold standard for ensuring the metrological traceability of chemical measurements. researchgate.net Produced according to the rigorous standards of ISO 17034 and ISO Guide 35, CRMs have a certified value for a specific property (e.g., purity or concentration) with a documented uncertainty. europa.euscirp.org They are essential for method validation, instrument calibration, and assigning values to secondary or in-house reference materials. scirp.org

While this compound is commercially available as a reference standard or reference material, the development into a Certified Reference Material involves a comprehensive and demanding process. lgcstandards.comlgcstandards.com This process includes:

Synthesis and Purification: High-purity material is synthesized. The isotopic enrichment (the percentage of deuterium (B1214612) atoms) and the chemical purity must be exceptionally high. lgcstandards.com

Homogeneity Testing: The batch of the candidate CRM must be tested to ensure that there are no significant differences in the property of interest between different units (e.g., vials). europa.eu

Stability Assessment: The material is subjected to long-term and short-term stability studies under various conditions to determine its shelf-life and appropriate storage conditions. scirp.org

Characterization: The property to be certified (e.g., purity) is measured by multiple, independent, high-accuracy analytical methods in different expert laboratories. scirp.org This provides the data needed to assign a certified value and its associated uncertainty, which is traceable to the International System of Units (SI). researchgate.net

The development of a CRM for this compound would provide analytical laboratories with the highest level of standard for validating their methods for the analysis of the Quetiapine sulfoxide metabolite. researchgate.net Using such a CRM would eliminate measurement error and ensure that results are accurate, reliable, and comparable across time and different locations.

The table below outlines the typical information provided on a certificate for a Certified Reference Material.

PropertySpecification / ValueReference Method(s)
Certified Purity99.8% ± 0.1%qNMR, Mass Balance
Isotopic Purity99.5% DeuteriumLC-MS/MS
HomogeneityStatistically homogeneousHPLC-UV
Minimum Shelf-Life36 months at -20°CAccelerated Stability Study
TraceabilityTraceable to SIISO Guide 35

Future Directions and Research Gaps

Emerging Analytical Technologies for Deuterated Metabolite Quantification

The quantification of deuterated metabolites like Quetiapine (B1663577) Sulfone-d8 heavily relies on mass spectrometry (MS), often coupled with liquid chromatography (LC). nih.govdoe.gov The trend in this field is toward technologies that offer higher sensitivity, specificity, and throughput.

High-resolution mass spectrometry (HRAM) is becoming increasingly valuable. Instruments like quadrupole time-of-flight (QToF) and Orbitrap mass spectrometers provide the necessary resolution to differentiate between the deuterated internal standard and the unlabeled analyte, even with small mass differences. doe.govthermofisher.com This is crucial for avoiding isotopic interference and ensuring accurate quantification. thermofisher.com

Another area of development is in chromatography. While high-performance liquid chromatography (HPLC) is a standard technique, ultra-high-performance liquid chromatography (UHPLC) offers faster analysis times and better separation efficiency. simbecorion.comsemanticscholar.org Furthermore, novel column chemistries, such as those based on pentafluorophenyl (PFP) stationary phases, are being explored to minimize the chromatographic deuterium (B1214612) effect (CDE), where deuterated compounds may elute slightly earlier than their non-deuterated counterparts. nih.govacs.orgmdpi.com

Emerging ionization techniques, such as desorption electrospray ionization (DESI), may offer new possibilities for the direct analysis of samples with minimal preparation, potentially accelerating the analytical workflow. nih.gov

Table 1: Emerging Analytical Technologies

Technology Advantage Relevance for Deuterated Metabolites
High-Resolution Mass Spectrometry (HRAM) High specificity and mass accuracy. Minimizes isotopic interference, improves quantification accuracy. doe.govthermofisher.com
Ultra-High-Performance Liquid Chromatography (UHPLC) Faster analysis, improved separation. Reduces run times and enhances resolution between metabolites. semanticscholar.org
Novel Chromatographic Phases (e.g., PFP) Can reduce the chromatographic deuterium effect. Improves co-elution and accuracy of quantification. nih.govacs.orgmdpi.com
Advanced Ionization Techniques (e.g., DESI) Minimal sample preparation. Potential for high-throughput screening and direct tissue analysis. nih.gov

Integration with Multi-Omics Approaches in Pre-clinical Research

Multi-omics, the integrated analysis of different "omes" such as the metabolome, proteome, and transcriptome, is a powerful approach in pre-clinical research to understand complex biological systems. nih.govfrontiersin.orgnih.govresearchgate.net Stable isotope-labeled compounds like Quetiapine Sulfone-d8 are critical for ensuring the quality and accuracy of quantitative data within these large-scale studies. nih.govnih.gov

In metabolomics, which is the comprehensive study of metabolites in a biological system, deuterated internal standards are considered the gold standard for absolute quantification. nih.gov By spiking a known amount of this compound into a sample, researchers can accurately determine the concentration of the endogenous, non-labeled quetiapine sulfone, correcting for variations in sample preparation and instrument response. nih.govcrimsonpublishers.com This is essential for obtaining reliable data that can be compared across different studies and laboratories. nih.gov

The use of deuterated standards extends to other omics fields as well. For instance, in quantitative proteomics, stable isotope labeling by amino acids in cell culture (SILAC) is a common technique. While not directly involving this compound, the principle of using isotopic mass differences for quantification is the same. The expertise gained from using deuterated internal standards in metabolomics can be applied to these other areas, fostering a more integrated and quantitatively robust approach to multi-omics research.

Unexplored Applications of this compound in Drug Discovery and Development Research

While primarily used as an internal standard, this compound and other deuterated compounds have untapped potential in various stages of drug discovery and development. researchgate.net

One promising area is in the study of drug metabolism and pharmacokinetics (ADME). acs.org By administering a mixture of the deuterated and non-deuterated drug (a "cassette" dose), researchers can simultaneously track the parent drug and its metabolites, providing a more detailed picture of its metabolic fate. acs.org This approach can also be used to investigate the kinetic isotope effect (KIE), where the C-D bond is cleaved more slowly than the C-H bond. acs.org This can help in designing new drug candidates with improved metabolic stability and pharmacokinetic profiles. nih.gov

Deuterated compounds can also be used as tracers to study the mechanisms of drug transporters and drug-drug interactions. By labeling a drug, its transport across cell membranes can be monitored more accurately, providing insights into potential interactions with other drugs that may compete for the same transporter.

Furthermore, in toxicogenomic studies, stable isotope-labeled compounds can help to link changes in gene expression with the formation of reactive metabolites that may be responsible for toxicity. acs.org This can provide a clearer understanding of the mechanisms of drug-induced toxicity and aid in the development of safer drugs. acs.org

Table 2: Potential Research Applications of this compound

Research Area Application Potential Benefit
Pharmacokinetics (ADME) Use as a metabolic tracer. Detailed understanding of metabolic pathways and kinetic isotope effects. acs.orgacs.org
Drug-Drug Interactions Tracer for drug transporter studies. Elucidation of transporter-mediated interaction mechanisms.
Toxicogenomics Link metabolite formation to gene expression changes. Mechanistic understanding of drug-induced toxicities. acs.org
Drug Metabolism Probing the activity of specific enzymes. Identification of key metabolic pathways and potential for drug design improvements. nih.gov

Methodological Challenges and Opportunities in Bioanalytical Science

The use of deuterated internal standards like this compound is not without its challenges. One of the main issues is the potential for isotopic interference, where the signal from the deuterated standard can overlap with the signal from the unlabeled analyte, especially if the mass difference is small. simbecorion.com High-resolution mass spectrometry can help to mitigate this, but careful method development is still required. tandfonline.com

Another challenge is the "matrix effect," where other components in the biological sample can suppress or enhance the ionization of the analyte and the internal standard, leading to inaccurate results. crimsonpublishers.com While deuterated standards are designed to co-elute with the analyte and experience similar matrix effects, this is not always the case. crimsonpublishers.com Differences in retention times due to the chromatographic deuterium effect can lead to differential ion suppression. nih.govcrimsonpublishers.com

These challenges also present opportunities for innovation in bioanalytical science. The need to overcome issues like isotopic interference and matrix effects drives the development of more advanced analytical technologies and more sophisticated sample preparation techniques. simbecorion.comcrimsonpublishers.com For example, the development of new derivatization reagents that can be labeled with stable isotopes offers a way to improve the chromatographic properties and mass spectrometric detection of a wide range of metabolites. nih.govresearchgate.net

Ultimately, the continued use and exploration of deuterated compounds like this compound will push the boundaries of bioanalytical science, leading to more accurate, sensitive, and robust methods for the quantification of drugs and their metabolites in complex biological systems.

Q & A

Q. How can this compound be integrated into multi-omics studies to explore off-target effects?

  • Methodology : Combine metabolomic (untargeted LC-MS) and proteomic (LC-MS/MS with TMT labeling) profiling in treated cell lines. Use pathway enrichment tools (e.g., MetaboAnalyst, STRING) to identify dysregulated networks. Validate findings with siRNA knockdown or CRISPR-Cas9 models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.